2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid
Description
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid is a sulfur-containing carboxylic acid derivative characterized by a dimethylcarbamoyl group attached via a methylene linker to a sulfanyl moiety, which is further connected to an acetic acid backbone. This structure imparts unique physicochemical properties, such as moderate acidity (predicted pKa ~3–4) and solubility in polar solvents, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-7(2)5(8)3-11-4-6(9)10/h3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGTZQOYZFOSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s common for similar compounds to interact with enzymes or receptors in the body, altering their function and leading to various physiological effects.
Mode of Action
Compounds like this often work by binding to their target proteins and modulating their activity. This can lead to changes in cellular processes and ultimately affect the organism’s physiology.
Biochemical Pathways
These effects can range from the alteration of metabolic processes to the modulation of signal transduction pathways.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biological Activity
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid, also known by its PubChem CID 2120057, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{12}H_{17}N_{1}O_{2}S
- Molecular Weight : 253.32 g/mol
- Structure : The compound features a sulfanyl group attached to an acetic acid backbone, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its structure suggests potential interactions with biological macromolecules, influencing cellular processes.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, acetamide derivatives have shown moderate activity against gram-positive and gram-negative bacteria. The presence of specific functional groups, such as dimethylcarbamoyl, enhances the compound's efficacy against pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 25 | Gram-positive |
| Compound B | 50 | Gram-negative |
| Compound C | 100 | Fungal |
Note: MIC values are indicative of the concentration required to inhibit microbial growth.
Anticancer Activity
The compound has been evaluated for its anticancer potential using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. In vitro studies assessed its activity against a panel of cancer cell lines.
Case Study: NCI Screening Results
In a screening of approximately sixty cancer cell lines, this compound demonstrated low-level anticancer activity:
- Mean Growth Inhibition : 104.68% (indicating minimal inhibition)
- Most Sensitive Cell Lines :
- RPMI-8226 (Leukemia): 92.48%
- CCRF-CEM (Leukemia): 92.77%
These results suggest that while the compound does exhibit some activity, it may not be potent enough for therapeutic use without further modification or combination with other agents.
The proposed mechanism of action for compounds similar to this compound involves interaction with cellular targets such as enzymes or receptors that regulate cell proliferation and survival. The sulfanyl group may facilitate binding to these targets, influencing downstream signaling pathways.
Safety and Toxicology
Preliminary toxicological assessments indicate that compounds within this class possess favorable safety profiles. For instance:
- LD50 : Greater than 24 g/kg suggests low acute toxicity.
- Irritation Indices : Primary eye irritation index and skin irritation index are reported as zero, indicating minimal irritation potential.
Comparison with Similar Compounds
Structural Analogs with Carbamoyl Substituents
2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic Acid
- Structure : Substitutes dimethylcarbamoyl with diethylcarbamoyl.
- This substitution may also lower solubility in aqueous media due to enhanced hydrophobicity.
- Applications : Like the dimethyl analog, it serves as a building block in drug discovery, though its discontinued status in commercial catalogs () suggests challenges in synthesis or demand .
2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic Acid
- Structure : Incorporates a dichlorophenyl group, introducing aromaticity and electron-withdrawing chlorine atoms.
- Properties : Molecular weight = 308.18 g/mol, pKa = 3.63. The chlorinated aromatic ring enhances lipophilicity, favoring membrane permeability in biological systems.
- Applications: Potential use in agrochemicals or antimicrobial agents due to halogenated motifs .
Functional Group Variations
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic Acid
- Structure: Replaces carbamoyl with an isopropoxycarbonothioyl group.
- Properties : Melting point = 44.3°C, used as a chain-transfer agent (CTA) in RAFT polymerization. The xanthate group (-OCS2-) stabilizes radical intermediates, enabling controlled polymerization of vinyl acetate.
- Applications : Key in synthesizing poly(vinyl acetate) with carboxylic acid end groups for materials science .
2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic Acid
- Structure : Features a trifluoromethoxybenzyl group.
- Impact : The trifluoromethoxy group enhances metabolic stability and electronegativity, making it valuable in medicinal chemistry for CNS-targeting drugs.
- Molecular Weight : 262.26 g/mol .
Physicochemical Properties and Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
